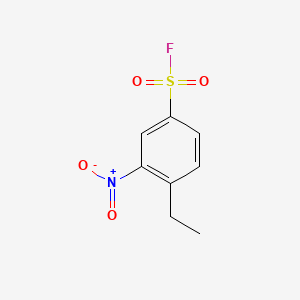
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C8H8FNO4S It is characterized by the presence of an ethyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride typically involves the following steps:
Nitration: The starting material, 4-ethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ethyl group.
Sulfonylation: The nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride to replace the chloride with a fluoride, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 4-ethyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: The major product is 4-carboxy-3-nitrobenzene-1-sulfonylfluoride.
科学的研究の応用
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: It is used in studies involving enzyme kinetics and protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
類似化合物との比較
Similar Compounds
4-Methyl-3-nitrobenzene-1-sulfonylfluoride: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-3-nitrobenzene-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Ethyl-3-aminobenzene-1-sulfonylfluoride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the combination of its ethyl, nitro, and sulfonyl fluoride groups, which confer specific reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in nucleophilic substitution reactions and as a tool in biochemical studies.
特性
分子式 |
C8H8FNO4S |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
4-ethyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 |
InChIキー |
QEJAZTLBPLCGKB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
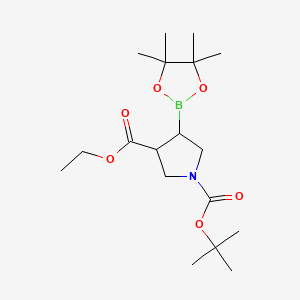
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
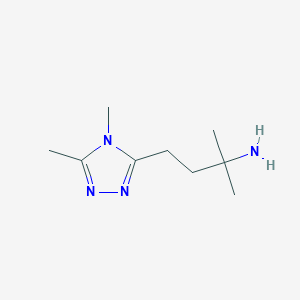
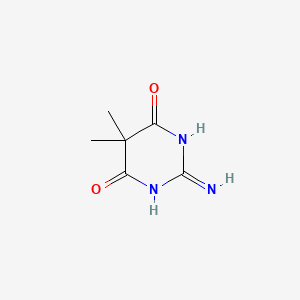
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)
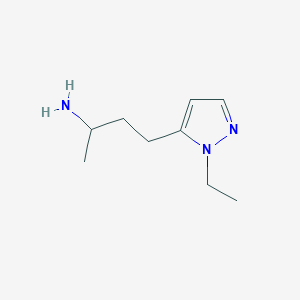


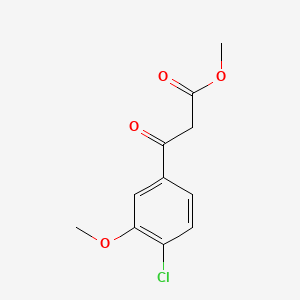
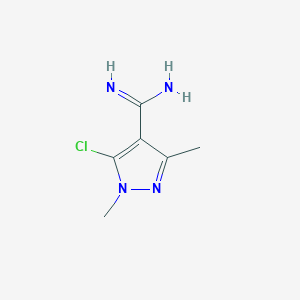
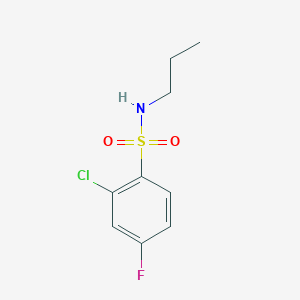
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
